Viveta

Pulmonary Arterial Hypertension Prostacyclin Analog Right Heart Catheterization

Viveta is the proposed brand name for inhaled treprostinil sodium, a synthetic prostacyclin analog developed by Lung Rx (a subsidiary of United Therapeutics) for the treatment of pulmonary arterial hypertension (PAH). As a prostacyclin-class vasodilator, Viveta acts as an agonist of DP1, EP2, and IP receptors with Ki values of 4.4 nM, 3.6 nM, and 32 nM respectively.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
Cat. No. B8780882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViveta
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
InChIInChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)
InChIKeyPAJMKGZZBBTTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viveta (Inhaled Treprostinil) Evidence Guide for PAH Therapy Procurement


Viveta is the proposed brand name for inhaled treprostinil sodium, a synthetic prostacyclin analog developed by Lung Rx (a subsidiary of United Therapeutics) for the treatment of pulmonary arterial hypertension (PAH). As a prostacyclin-class vasodilator, Viveta acts as an agonist of DP1, EP2, and IP receptors with Ki values of 4.4 nM, 3.6 nM, and 32 nM respectively . The compound is administered via inhalation four times daily, achieving pulmonary-selective vasodilation with reduced systemic exposure compared to parenteral formulations [1]. The molecular structure is that of treprostinil (C23H34O5, molecular weight 390.5 g/mol), a phenoxyacetic acid derivative identified in human blood following exposure [2]. Clinical development includes randomized controlled pilot studies and the Phase 3 TRIUMPH-1 trial in severe PAH patients already receiving background oral therapy [3].

Why Generic Prostacyclin Substitution Fails: Viveta's Differentiated Hemodynamic Profile


In-class prostacyclin analogs and formulations are not interchangeable for PAH therapy due to fundamental differences in pulmonary selectivity, sustained hemodynamic effect, and dosing convenience. Inhaled iloprost (Ventavis), the closest inhaled comparator, exhibits a shorter duration of action requiring 6-9 daily inhalations, whereas Viveta's sustained pulmonary vasodilation enables QID dosing with demonstrated superiority in reducing pulmonary pressures [1]. Parenteral treprostinil (Remodulin), while sharing the same active moiety, carries continuous subcutaneous or intravenous infusion burdens and associated site pain/infection risks. Oral treprostinil (Orenitram) lacks the pulmonary-first-pass advantage, exposing patients to greater systemic vasodilation and gastrointestinal intolerance [2]. Viveta's inhalation route achieves targeted pulmonary arterial delivery with reduced systemic exposure, enabling add-on efficacy to background oral therapies (bosentan or sildenafil) in a Phase 3 setting where the baseline population had mean 6MW distance of approximately 350 meters and ~98% NYHA Class III functional status [3].

Viveta Quantitative Evidence: Head-to-Head Comparisons and Pivotal Trial Data


Viveta vs. Inhaled Iloprost: Superior Pulmonary Pressure Reduction Demonstrated by Right Heart Catheterization

In three separate randomized controlled trials encompassing 123 patients, Viveta demonstrated superior sustained reduction in pulmonary pressures compared to inhaled iloprost, the only other inhaled prostacyclin analog approved for PAH at the time. The studies employed right heart catheterization, the gold standard for hemodynamic assessment in PAH [1]. The difference achieved a p-value < 0.0001, indicating a less than one in ten thousand probability that the observed superiority was due to chance [2].

Pulmonary Arterial Hypertension Prostacyclin Analog Right Heart Catheterization

Viveta vs. Placebo (Add-on to Background PAH Therapy): 20-Meter Median 6MW Improvement at 12 Weeks

In the TRIUMPH-1 Phase 3 randomized, double-blind, placebo-controlled trial of 235 patients with severe PAH (mean baseline 6MW ~350 meters, ~98% NYHA Class III) who were already optimized on oral background therapy (bosentan or sildenafil), Viveta added via four daily inhalations (maximum 45 mcg/session) for 12 weeks produced a median improvement in 6MW distance of approximately 20 meters measured at peak exposure (10-60 minutes post-inhalation) compared to placebo [1]. Trough exposure improvement (minimum 4 hours post-inhalation) was approximately 14 meters (p<0.01), and week 6 improvement was approximately 18 meters (p<0.0005) [2].

Pulmonary Arterial Hypertension Six-Minute Walk Test Phase 3 Clinical Trial

Viveta Dosing Convenience: Reduced Daily Inhalation Frequency Relative to Inhaled Iloprost

Inhaled iloprost (Ventavis) requires 6-9 inhalations per day due to its shorter duration of action, whereas Viveta is administered four times daily (QID) [1]. The JACC publication noted that inhaled treprostinil 'exerts sustained pulmonary vasodilation with excellent tolerability at relatively low doses and may be inhaled in a few breaths,' contributing to reduced daily treatment burden [2].

Pulmonary Arterial Hypertension Treatment Adherence Dosing Convenience

Viveta Tolerability Profile in Phase 3: Adverse Events Consistent with Prostacyclin Class

In the TRIUMPH-1 Phase 3 trial, Viveta was generally well-tolerated with adverse events similar to those previously reported for treprostinil. The most common adverse events were transient cough, headache, nausea, dizziness, and flushing [1]. Detailed analysis of adverse events was ongoing at the time of the preliminary analysis; no unexpected safety signals were identified in this severe PAH population receiving background bosentan or sildenafil therapy [2].

Pulmonary Arterial Hypertension Adverse Events Phase 3 Safety

Viveta Application Scenarios: Evidence-Based Clinical and Research Utility


Add-on Therapy for Severe PAH Patients Inadequately Controlled on Oral Monotherapy

For patients with severe PAH (NYHA Class III, baseline 6MW ~350 meters) who remain symptomatic despite optimized oral therapy with an endothelin receptor antagonist (e.g., bosentan) or PDE5 inhibitor (e.g., sildenafil), Viveta provides a clinically validated add-on option. The TRIUMPH-1 Phase 3 trial demonstrated that adding Viveta (QID inhalation, max 45 mcg/session) improved median 6MW distance by ~20 meters at peak exposure (p<0.0006) and ~14 meters at trough (p<0.01) relative to placebo plus background therapy [1]. This evidence supports procurement for combination treatment protocols in specialty PAH centers.

Inhaled Prostacyclin Therapy with Reduced Daily Inhalation Burden

In clinical settings where patient adherence and quality of life are prioritized alongside hemodynamic efficacy, Viveta's QID dosing schedule offers a differentiated advantage over the 6-9 daily inhalations required for inhaled iloprost [2]. The sustained pulmonary vasodilation demonstrated in right heart catheterization studies, with superiority over iloprost (p<0.0001), supports the selection of Viveta when both convenience and hemodynamic performance are key procurement criteria [3].

Clinical Research Investigating Prostacyclin Pathway Add-on Strategies in PAH

Viveta's well-characterized Phase 3 efficacy and safety dataset, including the TRIUMPH-1 trial conducted in a severe PAH population with heterogeneous etiologies (idiopathic/familial ~55%, collagen vascular disease-associated ~35%, other ~10%), provides a robust evidence base for designing further clinical studies [4]. Investigators evaluating combination therapy regimens or novel PAH treatment algorithms may utilize Viveta as a reference inhaled prostacyclin with established add-on benefit.

Formulary Decision-Making for Pulmonary-Selective Prostacyclin Delivery

Health system pharmacy and therapeutics committees evaluating prostacyclin-class agents for PAH should consider Viveta's inhalation route as a distinct category from parenteral (Remodulin) and oral (Orenitram) treprostinil formulations. The pulmonary-selective delivery demonstrated in pilot studies, with sustained pulmonary pressure reduction and reduced systemic exposure relative to parenteral routes, supports formulary inclusion as a non-interchangeable option for appropriate PAH patient subgroups [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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